ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
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Overview
Description
: The compound “ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate” belongs to a class of heterocyclic compounds. It contains a fused ring system with a triazine and indole moiety. Let’s explore its synthesis, properties, and applications.
Preparation Methods
: The synthetic route for this compound involves several steps. First, 2-methyl (ethyl)aniline undergoes the Sandmeyer reaction to yield 7-methyl (ethyl) isatins. These isatins are then brominated using N-bromosuccinimide (NBS) to obtain 5-bromo-7-methyl (ethyl) isatins. Further alkylation at the nitrogen atom leads to 1-alkylation-7-methyl (ethyl) isatins. Finally, condensation with thiosemicarbazide produces the desired 5H-[1,2,4]triazine[5,6-b]indole-3-thiol derivatives.
Chemical Reactions Analysis
: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions will depend on the specific functional groups present in the molecule.
Scientific Research Applications
: This compound has potential applications in medicinal chemistry, particularly as an iron chelator for cancer therapy. Its unique structure and binding affinity for ferrous ions make it valuable for further investigation.
Mechanism of Action
: The compound likely exerts its effects through iron chelation, disrupting iron-dependent processes in cancer cells. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
: Similar compounds may include other iron chelators or heterocyclic derivatives. Highlighting its uniqueness will require a detailed comparison with known analogs.
Biological Activity
Ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a complex organic compound that combines various heterocyclic structures, notably from the triazine and indole families. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an ethyl ester functional group linked to a hexanoate backbone, with multiple heterocyclic rings that include triazine and imidazole. The molecular formula can be represented as C₁₈H₁₈N₄O₃S.
Structural Characteristics
Component | Description |
---|---|
Ethyl Group | Provides lipophilicity and enhances membrane permeability. |
Triazine Ring | Implicated in various biological activities such as antimicrobial and anticancer effects. |
Indole Moiety | Known for its role in neurotransmitter regulation and potential psychoactive effects. |
Imidazole Ring | Often associated with enzyme inhibition and metal ion coordination. |
Antimicrobial Properties
Preliminary studies suggest that compounds structurally similar to this compound exhibit significant antimicrobial activities. Research indicates that derivatives of the triazine and indole frameworks are effective against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against resistant strains of bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like vancomycin and ciprofloxacin, suggesting potential as new antimicrobial agents .
Anticancer Activity
The compound's structural components may contribute to its anticancer properties. Research into related triazine derivatives has shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings
A recent publication highlighted the synthesis of triazinoindole analogues with significant antiproliferative effects against non-small-cell lung cancer (NSCLC) cell lines. The IC50 values for these compounds were reported to be below 10 μM, indicating potent activity .
Anti-inflammatory Effects
The imidazole ring in the compound is associated with anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various conditions.
Inhibition of cyclooxygenase (COX) enzymes has been observed in some triazole derivatives, leading to decreased production of inflammatory mediators . This mechanism could be relevant for developing therapies targeting inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Variations : Modifications on the triazine or indole rings can enhance or diminish activity.
- Chain Length : The length of alkyl chains attached to the heterocycles can affect solubility and bioavailability.
- Functional Groups : Electron-donating or withdrawing groups can significantly influence potency against specific targets.
Comparative Analysis of Similar Compounds
Properties
Molecular Formula |
C23H26N6O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 6-[5-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C23H26N6O4S/c1-3-29-16-10-6-5-9-14(16)19-21(29)26-23(28-27-19)34-13-15-20(25-22(32)24-15)17(30)11-7-8-12-18(31)33-4-2/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H2,24,25,32) |
InChI Key |
ZECIYULHYNZKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(NC(=O)N4)C(=O)CCCCC(=O)OCC |
Origin of Product |
United States |
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